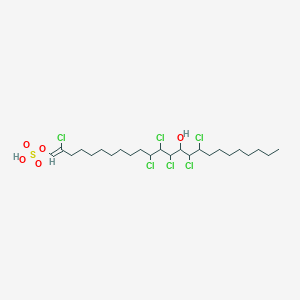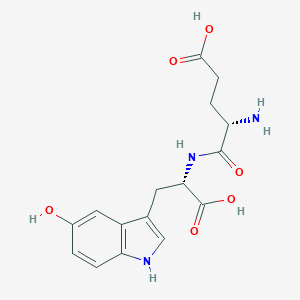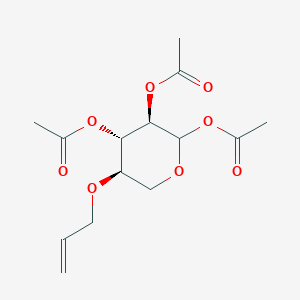![molecular formula C17H18ClN3O3 B235631 N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of B cells and other immune cells. By inhibiting BTK, N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide can prevent the activation and proliferation of cancer cells and immune cells, thereby reducing inflammation and suppressing the immune response.
Biochemical and Physiological Effects:
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cancer cell growth and survival, the reduction of inflammation, and the modulation of immune cell activity. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide has several advantages for lab experiments, including its high potency and selectivity, its favorable pharmacokinetic profile, and its ability to inhibit multiple signaling pathways. However, it also has some limitations, including its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosing and administration.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide, including the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers for patient selection and response monitoring, and the development of combination therapies with other drugs. Additionally, further studies are needed to elucidate the mechanisms of action of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide and its potential applications in other diseases.
Métodos De Síntesis
The synthesis of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide involves a series of chemical reactions starting from 3-chloro-2-nitroaniline, which is converted into N-(3-chloro-2-nitrophenyl)acetamide. This intermediate is then reacted with piperazine and acetic anhydride to form N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide. Finally, this compound is converted into N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide by reacting it with furfurylamine.
Aplicaciones Científicas De Investigación
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the growth and survival of cancer cells, as well as the activation of immune cells.
Propiedades
Nombre del producto |
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide |
|---|---|
Fórmula molecular |
C17H18ClN3O3 |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H18ClN3O3/c1-12(22)20-7-9-21(10-8-20)16-13(18)4-2-5-14(16)19-17(23)15-6-3-11-24-15/h2-6,11H,7-10H2,1H3,(H,19,23) |
Clave InChI |
JPYCTMZXAXFNIT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CO3 |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)
